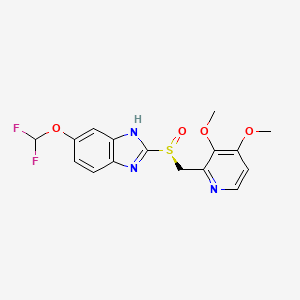

(-)-Pantoprazole

Übersicht

Beschreibung

(-)-Pantoprazole is a proton pump inhibitor used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease and peptic ulcers. It works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pantoprazole involves several key steps:

Formation of the Benzimidazole Ring: This is achieved through the condensation of 2-chloromethyl-3,4-dimethoxypyridine with 2-mercapto-5-methoxybenzimidazole.

Sulfoxidation: The resulting compound undergoes oxidation to form the sulfoxide group, which is a crucial part of the pantoprazole structure.

Resolution of Enantiomers: The racemic mixture of pantoprazole is resolved into its enantiomers, and the (-)-enantiomer is isolated for therapeutic use.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards.

Types of Reactions:

Oxidation: The sulfoxidation step in the synthesis of this compound is an example of an oxidation reaction.

Substitution: The initial formation of the benzimidazole ring involves nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid is commonly used for the sulfoxidation step.

Solvents: Organic solvents such as dichloromethane and ethanol are used in various steps of the synthesis.

Major Products:

- The primary product of these reactions is this compound, with the desired enantiomer being isolated through resolution techniques.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Treatment of Gastroesophageal Reflux Disease (GERD)

Pantoprazole is FDA-approved for the short-term treatment of erosive esophagitis associated with GERD. Clinical studies indicate that a daily dose of 40 mg effectively alleviates GERD symptoms and promotes healing of the esophagus .

2. Management of Pathological Hypersecretory Conditions

It is utilized in patients with Zollinger-Ellison syndrome and other neoplastic conditions characterized by excessive gastric acid secretion. Studies show that pantoprazole can maintain gastric acid output below critical levels (5 or 10 mEq/hour) in these patients .

3. Off-label Uses

Pantoprazole has been employed off-label for various indications, including:

- Helicobacter pylori eradication : It is often used in combination with antibiotics to enhance eradication rates .

- Stress ulcer prophylaxis : In critically ill patients, pantoprazole can prevent stress-related mucosal disease .

Safety and Side Effects

While pantoprazole is generally well-tolerated, it is not without adverse effects. Reports have documented cases of anaphylaxis associated with both oral and intravenous administration of pantoprazole, highlighting the importance of monitoring patients for hypersensitivity reactions . Other potential side effects include gastrointestinal disturbances and liver function abnormalities, as evidenced by case reports indicating acute liver injury upon pantoprazole use .

Case Study 1: Anaphylactic Reaction

A 42-year-old woman experienced anaphylaxis following intravenous administration of pantoprazole. Symptoms included difficulty breathing and hypotension, necessitating immediate intervention with antihistamines and corticosteroids. This case underscores the need for vigilance when administering pantoprazole, particularly in patients with a history of drug allergies .

Case Study 2: Acute Hepatocellular Injury

A 47-year-old woman developed severe liver injury characterized by elevated liver enzymes after two months of pantoprazole therapy for gastritis. The condition improved upon discontinuation of the drug, suggesting a direct correlation between pantoprazole use and liver dysfunction .

Efficacy Data

A meta-analysis reviewing multiple studies found that pantoprazole at a dosage of 40 mg daily significantly improved symptom relief in patients with GERD over an eight-week period. The analysis reported that more than 90% of participants experienced no adverse events during treatment, affirming its safety profile .

| Study | Population | Dosage | Outcomes | Adverse Events |

|---|---|---|---|---|

| PAN-STAR | GERD patients | 40 mg/day | Symptom relief; quality of life improvement | 7.1% reported adverse reactions |

| Zollinger-Ellison Syndrome Study | Patients with hypersecretion | 80-240 mg/day | Maintained acid secretion below target levels | Well tolerated over two years |

Wirkmechanismus

(-)-Pantoprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach lining. By binding to this enzyme, this compound prevents the final step of acid production, thereby reducing gastric acidity. This action helps in alleviating symptoms of acid-related disorders and promotes healing of the gastrointestinal tract.

Vergleich Mit ähnlichen Verbindungen

- Omeprazole

- Lansoprazole

- Rabeprazole

- Esomeprazole

Comparison: (-)-Pantoprazole is unique in its specific enantiomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. While all these compounds share a similar mechanism of action, this compound is often preferred for its efficacy and safety profile in certain patient populations.

Biologische Aktivität

(-)-Pantoprazole is a proton pump inhibitor (PPI) widely used for the treatment of gastroesophageal reflux disease (GERD) and related conditions. Its primary mechanism involves the irreversible inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This article explores the biological activity of this compound, highlighting its pharmacological properties, therapeutic applications, and associated adverse effects.

This compound selectively accumulates in the acidic environment of gastric parietal cells, where it covalently binds to cysteine residues on the H+/K+ ATPase enzyme. This binding inhibits the final step of gastric acid production, resulting in prolonged antisecretory effects lasting over 24 hours . The onset of action is rapid, with maximal effects observed within 2 to 6 hours post-administration .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates linear kinetics for both oral and intravenous formulations. The bioavailability is unaffected by food or antacid intake, allowing flexible administration without dosage adjustments .

| Parameter | Value |

|---|---|

| Bioavailability | ~77% |

| Peak Plasma Concentration | 1-2 hours |

| Half-life | 1-2 hours |

| Duration of Action | >24 hours |

Clinical Applications

This compound is primarily indicated for:

- Erosive Esophagitis : Effective in healing erosive esophagitis associated with GERD.

- Symptom Relief : Provides significant relief from GERD symptoms, including heartburn and regurgitation.

- Helicobacter pylori Eradication : Used in combination with antibiotics for H. pylori eradication .

Case Studies

- Efficacy in GERD : A meta-analysis involving 249 patients demonstrated that pantoprazole significantly reduced symptom severity scores over an 8-week treatment period, with sustained improvement noted even after cessation of therapy .

- Combination Therapy : In a study assessing pantoprazole's role in enhancing chemotherapy efficacy, it was reported that pantoprazole improved doxorubicin uptake in tumor cells, suggesting potential applications in oncology .

Adverse Effects

While generally well-tolerated, this compound can cause side effects including headache, diarrhea, nausea, and abdominal pain. Notably, there have been reports of serious adverse reactions such as anaphylaxis following both oral and intravenous administration .

Documented Case Reports

- Anaphylaxis : Two cases were documented where patients experienced severe allergic reactions to pantoprazole, necessitating immediate medical intervention .

- Kidney Injury : A case report indicated acute kidney injury attributed to pantoprazole use, highlighting the need for monitoring renal function during treatment .

Research Findings

Recent studies have explored the broader implications of this compound beyond acid suppression:

Eigenschaften

IUPAC Name |

6-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015709 | |

| Record name | (S)-(-)-Pantoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142678-35-1 | |

| Record name | Pantoprazole, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142678351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Pantoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTOPRAZOLE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX78SGO2TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.